molecular formula C10H10F3NO2 B13533595 N-methyl-5-trifluoromethylanthranilic methyl ester

N-methyl-5-trifluoromethylanthranilic methyl ester

Cat. No.: B13533595
M. Wt: 233.19 g/mol
InChI Key: UDIWUQFBDZRCKR-UHFFFAOYSA-N
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Description

N-methyl-5-trifluoromethylanthranilic methyl ester is an organic compound that belongs to the class of anthranilic acid derivatives This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-trifluoromethylanthranilic methyl ester typically involves the esterification of N-methyl-5-trifluoromethylanthranilic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of a continuous flow reactor, which allows for better control of reaction parameters and higher yields. Additionally, the use of alternative catalysts, such as solid acid catalysts, can improve the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-trifluoromethylanthranilic methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted anthranilic esters with different functional groups.

Scientific Research Applications

N-methyl-5-trifluoromethylanthranilic methyl ester has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: In the agrochemical industry, it is explored for its potential as a pesticide or herbicide due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-5-trifluoromethylanthranilic methyl ester depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to a range of biological effects. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, thereby increasing its potency and efficacy. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-methylanthranilic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    5-trifluoromethylanthranilic acid: Similar structure but without the methyl ester group, leading to different reactivity and applications.

    Methyl anthranilate: Lacks both the trifluoromethyl and N-methyl groups, resulting in distinct chemical behavior and uses.

Uniqueness

N-methyl-5-trifluoromethylanthranilic methyl ester is unique due to the presence of both the trifluoromethyl and N-methyl groups, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and potential biological activities. These features make it a valuable compound for various scientific research applications, particularly in the development of new pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

methyl 2-(methylamino)-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H10F3NO2/c1-14-8-4-3-6(10(11,12)13)5-7(8)9(15)16-2/h3-5,14H,1-2H3

InChI Key

UDIWUQFBDZRCKR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)C(F)(F)F)C(=O)OC

Origin of Product

United States

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